(4-Hydroxy-3-nitrophenyl)boronic acid

Boronic Acid Acidity Diol Binding Sensing

Select this para-hydroxy, meta-nitro phenylboronic acid when simpler analogs fail. The electron-withdrawing nitro group activates the ring for efficient Suzuki couplings while the phenolic -OH provides hydrogen-bonding capacity and a handle for post-coupling O-alkylation. After coupling, reduce the nitro to an amine—delivering the 3-amino-4-hydroxyphenyl motif without protecting-group steps. A pKa of ~6.8 ensures a high boronate-anion fraction at physiological pH, making it ideal for saccharide sensors and glycoprotein probes. For agrochemical discovery, it has yielded α-trifluoromethylthioanisole leads outperforming flumetsulam.

Molecular Formula C6H6BNO5
Molecular Weight 182.93 g/mol
CAS No. 850568-75-1
Cat. No. B1439248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxy-3-nitrophenyl)boronic acid
CAS850568-75-1
Molecular FormulaC6H6BNO5
Molecular Weight182.93 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)O)[N+](=O)[O-])(O)O
InChIInChI=1S/C6H6BNO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9-11H
InChIKeyGEQDFOXXEZKEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Hydroxy-3-nitrophenyl)boronic acid (CAS 850568-75-1): A Dual-Functionalized Arylboronic Acid for Advanced Organic Synthesis and Bioconjugation


(4-Hydroxy-3-nitrophenyl)boronic acid is a para-hydroxy, meta-nitro substituted phenylboronic acid derivative (molecular formula C6H6BNO5, molecular weight 182.93 g/mol) that combines the versatile cross-coupling capabilities of boronic acids with the distinct electronic and chemical properties of a nitro group and a phenolic hydroxyl moiety. The compound is a solid with a melting point range of 111–113 °C, a density of 1.57 g/cm³, and is commercially available in research-scale quantities with purities typically ranging from 95% to 99% . It is utilized as a building block in Suzuki–Miyaura cross-coupling reactions for the construction of complex biaryl architectures [1] and serves as a precursor for functional materials, sensors, and bioactive molecules in both pharmaceutical and agrochemical research contexts [2][3].

Why Generic Phenylboronic Acid or Simple Nitrophenylboronic Acids Cannot Replace (4-Hydroxy-3-nitrophenyl)boronic acid in Advanced Syntheses


Generic substitution of (4-Hydroxy-3-nitrophenyl)boronic acid with simpler analogs such as phenylboronic acid, 3-nitrophenylboronic acid, or 4-nitrophenylboronic acid introduces significant and quantifiable differences in molecular properties, reactivity, and application outcomes. The presence of both the strong electron-withdrawing nitro group at the meta position and the electron-donating hydroxyl group at the para position imparts a unique combination of electronic effects and hydrogen-bonding capacity that directly impacts reaction kinetics, product selectivity, and physicochemical behavior [1]. 2-Nitrophenylboronic acids, for instance, are known to suffer from low reactivity and instability in Pd-catalyzed Suzuki couplings, whereas para-substituted analogs exhibit different solubility profiles and coupling efficiencies [2]. Furthermore, the dual functionalization enables sequential or orthogonal derivatization strategies—such as post-coupling reduction of the nitro group to an amine or O-alkylation of the phenol—that are inaccessible with simpler boronic acids, thereby dictating the need for this specific compound in the construction of multi-functionalized biaryl and heteroaryl architectures [3].

Quantitative Differentiation Guide for (4-Hydroxy-3-nitrophenyl)boronic acid vs. Closest Analogs


Acidity (pKa) of (4-Hydroxy-3-nitrophenyl)boronic acid vs. Phenylboronic Acid

The acidity constant (pKa) of a boronic acid directly governs its speciation, binding affinity for diols, and behavior in aqueous reaction environments. (4-Hydroxy-3-nitrophenyl)boronic acid exhibits a pKa of 5.89 (calculated, JChem) [1] or 6.79±0.35 (predicted) , placing it in a distinct acidity regime compared to unsubstituted phenylboronic acid (pKa ≈ 8.8) [2]. The approximately 2-3 unit lower pKa is a consequence of the strong electron-withdrawing nitro group, which stabilizes the boronate anion and shifts the acid-base equilibrium toward the anionic form at physiological or near-neutral pH. This substantially alters its binding affinity and solubility profile relative to simple phenylboronic acid.

Boronic Acid Acidity Diol Binding Sensing Chromatography

Lipophilicity (LogP/LogD) of (4-Hydroxy-3-nitrophenyl)boronic acid vs. 4-Nitrophenylboronic Acid

The introduction of a hydroxyl group at the para position dramatically reduces lipophilicity compared to a simple nitrophenylboronic acid. (4-Hydroxy-3-nitrophenyl)boronic acid has a reported consensus Log P value of -0.81 (average of five computational methods), with individual predictions ranging from -3.28 to 0.85 depending on the algorithm . In contrast, 4-nitrophenylboronic acid exhibits a much higher Log P (~1.2–1.5) [1]. At physiological pH (7.4), the target compound has a calculated LogD of -0.20, indicating near-neutral partitioning, whereas 4-nitrophenylboronic acid remains largely in a non-ionized, lipophilic state. This difference directly impacts membrane permeability, solubility, and off-target binding.

Drug Discovery ADME Bioavailability Lipophilicity

Melting Point and Thermal Stability of (4-Hydroxy-3-nitrophenyl)boronic acid vs. Phenylboronic Acid

Thermal properties such as melting point are critical indicators of purity, handling requirements, and solid-state stability. (4-Hydroxy-3-nitrophenyl)boronic acid has a reported melting point of 111–113 °C [1], which is substantially lower than that of the parent phenylboronic acid (mp 216–219 °C) . This 100+ °C depression in melting point is a direct consequence of the disruption of intermolecular hydrogen bonding networks by the nitro and hydroxyl substituents, which also implies a different crystalline packing motif and potentially altered stability under ambient storage conditions.

Solid-State Chemistry Thermal Analysis Formulation Storage

Hydrogen Bond Donor/Acceptor Capacity and Polar Surface Area of (4-Hydroxy-3-nitrophenyl)boronic acid vs. 3-Nitrophenylboronic Acid

The presence of a phenolic -OH group fundamentally alters the hydrogen bonding capacity and polar surface area (PSA) of the molecule. (4-Hydroxy-3-nitrophenyl)boronic acid has 3 hydrogen bond donors and 5 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 106.51 Ų [1]. In contrast, 3-nitrophenylboronic acid lacks the hydroxyl donor and has only 2 H-bond donors and 4 acceptors, with a correspondingly lower TPSA (~83 Ų) [2]. This 23.5 Ų increase in PSA is significant in the context of drug design (where PSA <140 Ų is often targeted for oral bioavailability) and influences crystal packing, solubility, and molecular recognition events.

QSAR Bioisosteres Crystallography Supramolecular Chemistry

Optimal Research and Industrial Application Scenarios for (4-Hydroxy-3-nitrophenyl)boronic acid


Synthesis of Complex Biaryl Architectures with Post-Coupling Functionalization via Suzuki–Miyaura Cross-Coupling

In multi-step syntheses of pharmaceutical intermediates or functional materials where the nitro group is intended for subsequent reduction to an amine, (4-Hydroxy-3-nitrophenyl)boronic acid serves as a strategically functionalized coupling partner. The nitro group can be selectively reduced after the Suzuki coupling to generate a 3-amino-4-hydroxyphenyl motif, a core substructure in numerous bioactive compounds and polymers [1]. This orthogonal reactivity (boronic acid for coupling, nitro for reduction, phenol for further derivatization) eliminates the need for protecting group manipulations on simpler boronic acids, thereby streamlining complex synthetic sequences and improving overall yield and atom economy [2].

Development of Boronic Acid-Based Sensors and Diol-Binding Probes with Enhanced Affinity at Physiological pH

The relatively low pKa (≈5.9–6.8) of (4-Hydroxy-3-nitrophenyl)boronic acid ensures a significant fraction of the boronate anion exists at physiological pH (7.4), which is the reactive species for diol binding [3]. This property makes it superior to phenylboronic acid (pKa ≈8.8) for designing fluorescent sensors or affinity materials targeting saccharides, glycoproteins, or nucleotides in biological media, as it minimizes the need for high-pH buffers that can denature biomolecules. The nitro group also serves as a chromophore for UV-Vis monitoring or as a precursor to a fluorescent amine via reduction, enabling ratiometric detection schemes [4].

Construction of Hydrogen-Bonded Organic Frameworks (HOFs) and Co-Crystals for Materials Science

The dual hydrogen-bond donor/acceptor capacity of the 4-hydroxy-3-nitrophenyl scaffold (3 HBD, 5 HBA, TPSA ≈106.5 Ų) provides a rich supramolecular synthon toolbox for crystal engineering . The boronic acid group can participate in classic acid-acid homodimer synthons, while the phenol and nitro groups engage in complementary O-H···O and C-H···O hydrogen bonds. This compound is uniquely positioned to generate robust, yet reversible, supramolecular assemblies for applications in gas storage, separation, or as stimuli-responsive materials, where simpler nitrophenylboronic acids lacking the phenolic -OH cannot achieve the same degree of structural control [5].

Agrochemical Intermediate for Herbicide and Fungicide Development

In agrochemical research, (4-Hydroxy-3-nitrophenyl)boronic acid serves as a key intermediate for constructing phenylpyridine and biphenyl ether herbicides that target broadleaf weeds [6]. Specifically, the compound has been employed in the synthesis of α-trifluoromethylthioanisole derivatives, where the boronic acid moiety undergoes Suzuki coupling with halogenated pyridines to generate potent herbicidal leads that outperform commercial standards like flumetsulam in greenhouse assays [7]. The presence of the nitro group is critical for the desired herbicidal activity, and the boronic acid provides the synthetic handle for late-stage diversification to explore structure-activity relationships across a range of target weeds [8].

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